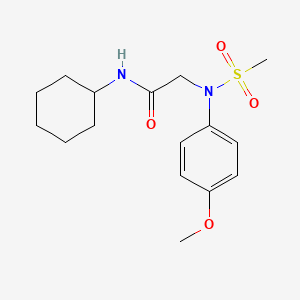
N-(4-amino-2-methylphenyl)-4-methylbenzenesulfonamide
Vue d'ensemble
Description
N-(4-amino-2-methylphenyl)-4-methylbenzenesulfonamide, also known as AMS, is a sulfonamide derivative that has been extensively studied for its potential use in various scientific research applications. AMS is a white crystalline solid that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the field of medicine and biochemistry.
Mécanisme D'action
The mechanism of action of N-(4-amino-2-methylphenyl)-4-methylbenzenesulfonamide is based on its ability to bind to the active site of enzymes and inhibit their activity. It has been found to be particularly effective in inhibiting the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of pH in the body.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of intracellular pH, and the inhibition of tumor cell growth. It has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-amino-2-methylphenyl)-4-methylbenzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes, allowing researchers to study their function in a controlled environment. However, one limitation of using this compound is that it can also bind to other proteins in the body, which can lead to off-target effects and potential toxicity.
Orientations Futures
There are many potential future directions for the use of N-(4-amino-2-methylphenyl)-4-methylbenzenesulfonamide in scientific research, including the development of new therapeutic agents for the treatment of diseases such as cancer and inflammatory disorders. Additionally, this compound could be used in the development of new enzyme inhibitors and the study of enzyme function and regulation. Further research is needed to fully explore the potential of this compound in these areas.
Applications De Recherche Scientifique
N-(4-amino-2-methylphenyl)-4-methylbenzenesulfonamide has been used in a variety of scientific research applications, including studies on the mechanism of action of various drugs and the development of new therapeutic agents. It has been found to be particularly useful in the study of enzyme inhibitors, as it can bind to the active site of enzymes and inhibit their activity.
Propriétés
IUPAC Name |
N-(4-amino-2-methylphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-3-6-13(7-4-10)19(17,18)16-14-8-5-12(15)9-11(14)2/h3-9,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFFFVDXAWBIDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5783248.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5783260.png)
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5783265.png)
![methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate](/img/structure/B5783273.png)




![6-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5783310.png)
![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5783311.png)


